molecular formula C12H16O4 B595770 3-Methylbutyl 3,4-dihydroxybenzoate CAS No. 105603-55-2

3-Methylbutyl 3,4-dihydroxybenzoate

Cat. No.: B595770
CAS No.: 105603-55-2
M. Wt: 224.256
InChI Key: KJVIHYAXBIHJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutyl 3,4-dihydroxybenzoate is a phenolic ester for research use only. This compound is of significant interest in pharmacological and biochemical research due to its potential biological activities, which are primarily attributed to the protocatechuic acid moiety. Phenolic compounds like this are known to exhibit strong in vitro and in vivo antioxidant activity by scavenging free radicals, reducing reactive oxygen species (ROS), and inhibiting lipid peroxidation . Research on similar compounds has demonstrated anti-inflammatory effects, including the suppression of pro-inflammatory mediators such as TNF-α and IL-1β via regulation of the NF-κB and MAPK signaling pathways . Furthermore, derivatives of 3,4-dihydroxybenzoate have been investigated for their potential neuroprotective effects. Studies indicate they may promote neuronal survival and process outgrowth, suggesting possible applications in research on neurodegenerative diseases . The compound's antimicrobial properties and synergistic effects with antibiotics against resistant pathogens also represent a promising area of investigation . Researchers value this chemical for its potential to modulate oxidative stress and inflammatory responses in experimental models. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105603-55-2

Molecular Formula

C12H16O4

Molecular Weight

224.256

IUPAC Name

3-methylbutyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C12H16O4/c1-8(2)5-6-16-12(15)9-3-4-10(13)11(14)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3

InChI Key

KJVIHYAXBIHJJI-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC(=C(C=C1)O)O

Synonyms

Benzoic acid, 3,4-dihydroxy-, 3-Methylbutyl ester

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthetic Pathways of 3,4 Dihydroxybenzoate Esters

Discovery and Distribution of 3,4-Dihydroxybenzoic Acid and its Esters in Biological Systems

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid, is the parent compound from which 3,4-dihydroxybenzoate esters are derived. nih.govchemicalbook.com This dihydroxybenzoic acid is a phenolic compound found widely in the plant kingdom and is a major metabolite of antioxidant polyphenols. chemicalbook.comchemcess.com Its esters, such as methyl and ethyl 3,4-dihydroxybenzoate, are also found in nature and are formed through the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with an alcohol. nih.govchemicalbook.com While specific research on 3-Methylbutyl 3,4-dihydroxybenzoate is limited, the general principles of discovery and distribution for 3,4-dihydroxybenzoate esters provide a framework for understanding this compound.

3,4-Dihydroxybenzoic acid and its esters are distributed across a wide range of plant families. The free acid form, protocatechuic acid, is found in the leaves, fruits, bark, and flowers of many angiosperms. chemicalbook.com Notable sources include the scales of onions (Allium cepa), star anise fruits (Illicium verum), and the leaves of grapevines (Vitis vinifera). chemicalbook.com It is also a component of tannins in apple trees and the bark and flowers of acacia. chemicalbook.com

Esters of 3,4-dihydroxybenzoic acid have also been identified in various plants. For instance, methyl 3,4-dihydroxybenzoate has been reported in Camellia sinensis (tea) and Perilla frutescens. nih.gov Ethyl 3,4-dihydroxybenzoate is found in the seed testa of peanuts (Arachis hypogaea) and is also present in wine. mdpi.comwikipedia.org The presence of this compound in nature has not been extensively documented, but given the occurrence of other esters, its presence in plants containing both 3,4-dihydroxybenzoic acid and 3-methylbutanol is plausible.

A study on hybrid poplar trees engineered with a bacterial gene led to the accumulation of 3,4-dihydroxybenzoate (DHB) and its incorporation into the lignin (B12514952) structure, demonstrating the metabolic flexibility of plants to produce these compounds. nih.govnih.gov

Table 1: Examples of Plant-Derived Sources of 3,4-Dihydroxybenzoic Acid and its Esters

Compound Plant Source Part of Plant
3,4-Dihydroxybenzoic Acid Allium cepa (Onion) Scales
3,4-Dihydroxybenzoic Acid Illicium verum (Star Anise) Fruits
3,4-Dihydroxybenzoic Acid Vitis vinifera (Grapevine) Leaves
Methyl 3,4-dihydroxybenzoate Camellia sinensis (Tea) Not specified
Methyl 3,4-dihydroxybenzoate Perilla frutescens Not specified
Ethyl 3,4-dihydroxybenzoate Arachis hypogaea (Peanut) Seed Testa

Microorganisms are capable of synthesizing 3,4-dihydroxybenzoic acid through the shikimate pathway, a key metabolic route in bacteria and fungi. chemcess.com Specifically, the intermediate 3-dehydroshikimate can be converted to 3,4-dihydroxybenzoic acid. chemicalbook.comnih.gov This microbial production is significant as it offers a potential route for the biotechnological synthesis of this compound and its derivatives.

Furthermore, microbial biotransformation can lead to the formation of various esters. For example, engineered Escherichia coli has been used for the de novo biosynthesis of 3-hydroxy-3-methylbutyrate from renewable resources like glucose, demonstrating the potential for microbial systems to produce specific organic acids and alcohols that could serve as precursors for ester synthesis. nih.gov While direct microbial synthesis of this compound has not been reported, the necessary precursors can potentially be produced through engineered metabolic pathways in microorganisms.

Methodologies for Isolation and Purification from Complex Matrices

The isolation and purification of 3,4-dihydroxybenzoate esters from complex natural sources require a combination of extraction and chromatographic techniques.

The initial step in isolating these compounds from plant material typically involves extraction with a suitable solvent. The choice of solvent is crucial and often depends on the polarity of the target compound. For phenolic compounds like 3,4-dihydroxybenzoate esters, polar solvents are generally effective.

A common method involves maceration of the dried and powdered plant material with a solvent like methanol (B129727) or ethanol (B145695). researchgate.netmdpi.com This is often followed by a series of liquid-liquid partitioning steps with solvents of varying polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility characteristics. researchgate.net For instance, the ethyl acetate fraction is often enriched with phenolic compounds. researchgate.net

Ultrasonic-assisted extraction is another technique used to enhance the efficiency of extraction from plant matrices. mdpi.com This method utilizes ultrasonic waves to disrupt cell walls, facilitating the release of bioactive compounds into the solvent.

Following extraction, chromatographic methods are essential for the separation and purification of individual compounds from the complex extract.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. researchgate.net Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as n-hexane and ethyl acetate, is used as the mobile phase to elute compounds with different polarities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of 3,4-dihydroxybenzoate esters. researchgate.netnih.gov Reversed-phase HPLC, using a C18 or C8 column, is frequently employed. researchgate.netnih.gov In this technique, a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water with an acid modifier like acetic acid or trifluoroacetic acid, is used. nih.govsielc.com Gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities. nih.gov Detection is typically performed using a UV detector, as phenolic compounds absorb UV light. researchgate.netnih.gov

Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly useful for separating isomers of dihydroxybenzoic acid, which have very similar hydrophobic properties. sielc.com

Table 2: Chromatographic Methods for the Separation of 3,4-Dihydroxybenzoate Derivatives

Chromatographic Technique Stationary Phase Mobile Phase Example Application
Column Chromatography Silica Gel n-hexane-ethyl acetate gradient Initial fractionation of crude extract researchgate.net
Reversed-Phase HPLC C18 Acetonitrile/Methanol-Water with Acetic Acid (gradient) Separation and quantification of methyl 3,4-dihydroxybenzoate nih.gov

Synthetic Approaches and Derivatization Strategies for 3 Methylbutyl 3,4 Dihydroxybenzoate and Analogues

Chemical Synthesis of 3,4-Dihydroxybenzoate Esters

The creation of 3,4-dihydroxybenzoate esters, such as 3-methylbutyl 3,4-dihydroxybenzoate, is primarily achieved through direct esterification or enzyme-catalyzed methods, starting from the readily available precursor, protocatechuic acid.

Esterification Reactions of Protocatechuic Acid

The conventional synthesis of 3,4-dihydroxybenzoate esters involves the direct esterification of protocatechuic acid (3,4-dihydroxybenzoic acid) with the corresponding alcohol. ontosight.ai For this compound, this reaction is typically performed by reacting protocatechuic acid with 3-methyl-1-butanol (isoamyl alcohol) in the presence of an acid catalyst. This method is a foundational technique in organic chemistry for forming esters.

Similarly, other alkyl esters like ethyl 3,4-dihydroxybenzoate are synthesized by reacting protocatechuic acid with ethanol (B145695) under acidic conditions. ontosight.ai These reactions are fundamental for producing a variety of esters that can be used in further research and development.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis offers a green alternative to traditional chemical methods, often providing higher selectivity and milder reaction conditions. Lipases are commonly employed enzymes for the esterification of phenolic acids. mdpi.com For instance, Novozyme 435, an immobilized lipase, has been successfully used to catalyze the esterification of phenolic acids. mdpi.com

This enzymatic approach allows for the direct esterification of phenolic acids with various alcohols, including primary alcohols, with good yields. google.com Key factors that influence the reaction's success include substrate concentration, temperature, reaction time, and the enzyme-to-substrate ratio. google.com The use of enzymes can be particularly advantageous when dealing with sensitive functional groups on the aromatic ring, preventing unwanted side reactions that might occur under harsh acidic conditions.

Design and Synthesis of Structural Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are critical for conducting structure-activity relationship (SAR) studies. By systematically modifying the ester group or the aromatic ring, researchers can probe how molecular structure influences biological and chemical properties. nih.govresearchgate.net

Strategies for Modulating the Ester Moiety for Research Purposes

Altering the alkyl chain of the ester moiety is a common strategy to modulate the lipophilicity of the molecule, which can significantly impact its activity. researchgate.net Research has shown that increasing the length of the alkyl chain in protocatechuic acid esters can enhance their antioxidant activity. researchgate.net

For example, studies comparing various alkyl gallates (structurally similar to dihydroxybenzoates) have demonstrated that changing the ester group from ethyl to isopropyl or lauryl alters the compound's antibacterial potency against different bacterial strains. researchgate.net This highlights the importance of the ester group in defining the molecule's interaction with biological targets. The synthesis of a series of these esters allows for a systematic investigation of how chain length and branching affect efficacy.

Table 1: Influence of Ester Moiety on Compound Properties

Compound Ester Moiety Observed Effect Reference(s)
Ethyl Gallate Ethyl Potent against E. coli researchgate.net
Isopropyl Gallate Isopropyl Potent against E. coli researchgate.net
Lauryl Gallate Lauryl (C12) More potent against B. cereus and B. subtilis than shorter chains researchgate.net

Introduction of Substituents for Structure-Activity Relationship Studies

Modifications to the 3,4-dihydroxyaromatic ring are essential for understanding the role of the phenolic hydroxyl groups in the molecule's activity. SAR studies have revealed that both the number and position of hydroxyl groups are critical for antioxidant capabilities. nih.gov

The ortho-dihydroxy (catechol) arrangement at the 3 and 4 positions is a key feature. chula.ac.th Studies on various dihydroxybenzoic acids show that the relative positions of the hydroxyl groups significantly affect antioxidant strength, with 3,5-dihydroxybenzoic acid showing different activity profiles compared to 3,4-dihydroxybenzoic acid. nih.gov Furthermore, the synthesis of derivatives where the hydroxyl groups are substituted, for instance by forming ethers, has been shown to reduce certain biological activities, indicating that the free hydroxyl groups are crucial for these effects. nih.gov

Table 2: Structure-Activity Relationship Based on Aromatic Ring Substitution

Parent Compound Modification Impact on Activity Reference(s)
3,4-Dihydroxybenzoic Acid Comparison to 3,5-dihydroxybenzoic acid Different antioxidant activity, highlighting positional importance nih.gov
3,4-Dihydroxybenzoic Acid Comparison to 4-hydroxybenzoic acid Dihydroxy compounds generally show higher antioxidant activity nih.gov

Methodological Advancements in Chemical Derivatization for Analytical Applications

For accurate detection and quantification, especially at low concentrations in complex matrices, this compound and its analogues often require chemical derivatization. This process involves attaching a chemical "tag" to the molecule to enhance its detectability by analytical instruments like mass spectrometers. nih.gov

A notable technique is the derivatization-enhanced detection strategy (DEDS). nih.gov For example, parabens (4-hydroxybenzoates) can be derivatized using reagents like Dansyl chloride. This tag reacts with the phenolic hydroxyl group, introducing a highly ionizable group that significantly improves detection sensitivity in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov Another approach involves sulfation of the phenolic groups, which can be achieved chemically or chemoenzymatically to produce sulfate (B86663) esters for analytical studies. mdpi.com These derivatization methods are crucial for metabolic studies and for quantifying trace amounts of the compounds in various samples. nih.gov

Table 3: List of Mentioned Chemical Compounds | Compound Name | | | :--- | | this compound | | 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | | 3-Methyl-1-butanol (Isoamyl alcohol) | | Ethanol | | Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate) | | Ethyl Gallate | | Isopropyl Gallate | | Lauryl Gallate | | 3,5-Dihydroxybenzoic Acid | | 4-Hydroxybenzoic Acid | | 3,4-Dihydroxybenzoic Acid Methyl Ester (Methyl Protocatechuate) | | Dansyl chloride |

Structural Characterization and Advanced Analytical Techniques for 3 Methylbutyl 3,4 Dihydroxybenzoate

Spectroscopic Elucidation Methods

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Methylbutyl 3,4-dihydroxybenzoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for its complete characterization.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the assignment of each atom within the 3-methylbutyl and 3,4-dihydroxybenzoate moieties.

The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons of the 1,2,4-trisubstituted benzene (B151609) ring typically appear as a set of three distinct signals. The proton at position 2' (H-2'), adjacent to the ester group, is expected to be a doublet. The proton at position 6' (H-6'), ortho to a hydroxyl group and meta to the ester, generally appears as a doublet of doublets, while the proton at position 5' (H-5'), ortho to the other hydroxyl group, shows up as a doublet.

In the aliphatic region, the signals correspond to the 3-methylbutyl (isopentyl) chain. The methylene (B1212753) protons adjacent to the ester oxygen (H-1) are deshielded and appear as a triplet. The subsequent methylene (H-2) and methine (H-3) protons produce more complex multiplets, while the two magnetically equivalent methyl groups (H-4 and H-5) give rise to a characteristic doublet.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the ester group is typically found at the most downfield chemical shift. The aromatic carbons show signals in the characteristic aromatic region, with carbons attached to oxygen atoms (C-3', C-4', and the ester-linked C-1') appearing at lower fields than those bonded only to carbon and hydrogen. The five carbons of the alkyl chain are observed in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

PositionAtom TypePredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)
1-CH₂-4.25 (t)64.5
2-CH₂-1.70 (m)37.5
3-CH-1.80 (m)25.1
4, 5-CH₃0.95 (d)22.5
C=O--166.8
1'C-122.0
2'CH7.55 (d)117.5
3'C-OH-145.0
4'C-OH-150.5
5'CH6.90 (d)115.5
6'CH7.50 (dd)123.5

Note: Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY spectra would show a clear correlation pathway along the alkyl chain: H-1 coupling with H-2, H-2 with H-1 and H-3, H-3 with H-2 and the H-4/H-5 methyl protons. In the aromatic region, a correlation between the ortho-coupled H-5' and H-6' would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and their attached carbons. This technique is used to definitively assign the carbon signals corresponding to each protonated carbon. For instance, the proton signal at δ ~4.25 ppm would correlate to the carbon signal at δ ~64.5 ppm, confirming the assignment of C-1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It is essential for connecting the different fragments of the molecule. Key HMBC correlations would include the link from the methylene protons of the alkyl chain (H-1) to the ester carbonyl carbon (C=O) and the aromatic quaternary carbon C-1'. Additionally, correlations from the aromatic protons (H-2', H-5', H-6') to various aromatic carbons would confirm the substitution pattern of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the protons of the ester methylene group (H-1) and the aromatic proton at the 2' position, confirming their spatial proximity.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₆O₄. HRMS would be used to confirm the exact mass of its molecular ion ([M]+, [M+H]+, or [M-H]-), distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

FormulaIon TypeCalculated Exact Mass
C₁₂H₁₆O₄[M+H]⁺225.1121
C₁₂H₁₆O₄[M+Na]⁺247.0941
C₁₂H₁₆O₄[M-H]⁻223.0976

When this compound is part of a complex mixture, such as a plant extract or a synthetic reaction mixture, hyphenated chromatographic and mass spectrometric techniques are employed for its separation and identification. biorxiv.org

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for analyzing compounds in liquid samples. The compound is first separated from other components in the mixture by liquid chromatography, typically using a reversed-phase column, before being introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for analyzing thermally labile compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile or semi-volatile compounds, GC-MS is the method of choice. The compound must be sufficiently volatile and thermally stable to be vaporized and passed through a gas chromatography column for separation. Phenolic compounds like this compound often require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC-MS analysis. nih.gov

Tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS): In tandem MS, a specific molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides a highly specific "fingerprint" for the compound, enabling its confident identification and quantification even at very low levels in complex matrices. A characteristic fragmentation of this compound under electron ionization (EI) in GC-MS involves the cleavage of the ester bond. The primary fragments would include the 3,4-dihydroxybenzoyl cation (m/z 153) resulting from the loss of the C₅H₁₁O• radical, and a fragment corresponding to the protonated 3,4-dihydroxybenzoic acid (m/z 154). Another significant fragment would be the tropylium-like ion at m/z 125, formed by the loss of carbon monoxide from the m/z 153 fragment. The isopentyl cation (C₅H₁₁⁺, m/z 71) would also be a characteristic fragment.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy are fundamental techniques for elucidating the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrations of the molecule's functional groups. The IR spectrum of a related compound, ethyl 3,4-dihydroxybenzoate, provides insight into the expected absorptions. Key vibrations include a broad O-H stretching band from the phenolic hydroxyl groups, C-H stretching from the aromatic ring and the alkyl chain, a sharp C=O stretching from the ester group, and C=C stretching from the aromatic ring. nist.gov Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching in the aromatic ring. vscht.cz

Interactive Table: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Type of Vibration
3500-3200 (broad) O-H (Phenolic) Stretching
3100-3000 C-H (Aromatic) Stretching
2960-2870 C-H (Alkyl) Stretching
~1715-1685 C=O (Ester) Stretching
~1600 & ~1500 C=C (Aromatic) Stretching

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly involving the aromatic ring and its substituents. For 3,4-dihydroxybenzoic acid in an acidic mobile phase, absorption maxima are observed at approximately 206 nm, 218 nm, and 294 nm. sielc.com Another source notes that in methanol (B129727), the UV spectrum of 3,4-dihydroxybenzoic acid shows λ-max at 258 and 292 nm. researchgate.net These absorptions are attributed to π → π* transitions within the benzene ring, influenced by the hydroxyl and ester functional groups. The specific absorption maxima for this compound are expected to be similar to its parent acid.

Chromatographic Methodologies for Purity Assessment and Identification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC)

HPLC is a primary method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column, is commonly employed for separating phenolic compounds. For instance, 3,4-dihydroxybenzoic acid has been separated using a Lichrocart C-18 column with a mobile phase of Acetonitrile (B52724)/Water (8.5:1.5, v/v) and UV detection at 254 nm. researchgate.net Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers of dihydroxybenzoic acids, which often have very similar hydrophobic properties. helixchrom.comsielc.com This approach allows for enhanced selectivity and good peak shape. sielc.com

Interactive Table: Example HPLC Conditions for Related Dihydroxybenzoic Acids

Parameter Condition Source
Column Primesep D (mixed-mode) sielc.com
Mobile Phase Acetonitrile and TFA buffer sielc.com
Flow Rate 1.0 ml/min sielc.com

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov Although this compound itself has a relatively high boiling point, it can be analyzed by GC, potentially after derivatization to increase its volatility. GC-MS provides high chromatographic resolution and sensitivity, allowing for both quantification and identification based on characteristic fragmentation patterns and retention times. nih.gov The analysis of similar compounds, such as various benzoate (B1203000) esters, is well-established. For example, a GC method for determining methyl, ethyl, propyl, and butyl 4-hydroxybenzoates uses an SE-30 column with flame-ionization detection. nih.gov For GC-MS analysis, typical electron impact (EI) energy is 70 eV. mdpi.com The use of headspace solid-phase microextraction (HS-SPME) can be employed to extract volatile compounds from a sample matrix prior to GC-MS analysis. mdpi.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and assessing purity. nih.govlibretexts.org For a moderately polar compound like this compound, a silica (B1680970) gel (SiO₂) plate would serve as the stationary phase. nih.gov The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). libretexts.org The separation is based on the compound's polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. wisc.edu Visualization of the spots can be achieved under UV light, as the aromatic ring is UV-active. nih.gov

X-ray Crystallography and Micro Electron Diffraction (MicroED) for Definitive Structural Confirmation

Micro Electron Diffraction (MicroED) is an emerging cryogenic electron microscopy (cryo-EM) technique that can determine high-resolution structures from nanocrystals, which are far too small for traditional X-ray diffraction. nih.govresearchgate.net This method is particularly valuable for pharmaceutical and organic compounds that are difficult to crystallize into larger specimens. nih.gov MicroED has been successfully used to elucidate the structures of complex organic molecules, demonstrating its power in providing definitive structural confirmation from minute amounts of material. nih.gov This technique represents a powerful potential tool for confirming the solid-state structure of this compound, should suitable microcrystals be obtained.

Computational Chemistry Approaches for Structural Prediction and Verification

Computational chemistry provides theoretical insights into the structure, properties, and spectroscopic data of molecules, complementing experimental findings. Techniques like Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound, predicting bond lengths and angles. Furthermore, computational methods can simulate vibrational frequencies, which can be compared with experimental IR spectra to aid in peak assignment. Similarly, electronic transitions can be calculated to help interpret UV-Vis spectra. These computational approaches are invaluable for verifying experimental data and for understanding the molecule's fundamental electronic and structural properties.

Future Research Trajectories and Unexplored Potential of 3 Methylbutyl 3,4 Dihydroxybenzoate

Advanced Mechanistic Dissection of Biological Activities

Future investigations will likely focus on elucidating the precise molecular mechanisms underlying the biological activities of 3-methylbutyl 3,4-dihydroxybenzoate. Drawing parallels from its analogs, promising areas of exploration include its antioxidant and anti-inflammatory properties. For instance, methyl 3,4-dihydroxybenzoate has been shown to alleviate oxidative damage by activating the Nrf2 antioxidant pathway. nih.govnih.gov This suggests that this compound may also modulate this critical pathway, a hypothesis that warrants rigorous investigation.

Furthermore, the anti-inflammatory effects of related compounds, such as protocatechuic aldehyde, have been linked to the suppression of the NF-κB signaling pathway. nih.gov Advanced mechanistic studies could explore whether this compound exerts similar effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes. The neuroprotective effects observed in analogs also present a compelling avenue for research, with studies on methyl 3,4-dihydroxybenzoate demonstrating protection against neurotoxicity through mitochondrial pathways. nih.gov

Table 1: Potential Mechanistic Pathways for Investigation

Biological ActivityPotential Mechanistic PathwayKey Molecular Targets
AntioxidantNrf2 ActivationNrf2, HO-1, SOD, CAT
Anti-inflammatoryNF-κB InhibitionNF-κB, IκBα, TNF-α, IL-6
NeuroprotectionMitochondrial ProtectionBcl-2 family proteins, Caspases

Development of Novel Synthetic Routes and Bio-inspired Analogues

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Enzymatic synthesis using lipases has been explored for the production of isoamyl acetate (B1210297), a structurally related ester, and could be adapted for this compound. nih.gov The optimization of reaction parameters, such as temperature, substrate molar ratio, and enzyme loading, will be crucial for maximizing yield and purity. rsc.org

Moreover, the design and synthesis of bio-inspired analogues of this compound could lead to the discovery of compounds with enhanced biological activity and improved pharmacokinetic profiles. By modifying the structure of the parent molecule, researchers can explore structure-activity relationships and develop novel therapeutic agents. For example, studies on other 3,4-dihydroxybenzoic acid derivatives have revealed potent inhibitory effects on various enzymes, suggesting that modifications to the ester group of this compound could yield compounds with targeted biological activities. nih.govnih.gov

Application of Systems Biology and Omics Technologies in Research

Systems biology, in conjunction with omics technologies such as genomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of this compound. These technologies can provide a global view of the cellular response to the compound, enabling the identification of novel biological targets and pathways.

Metabolomic profiling of cells or organisms exposed to this compound can reveal alterations in metabolic pathways, providing insights into its mechanism of action. mdpi.comnih.govnih.gov Proteomic analysis can identify changes in protein expression levels, highlighting the specific proteins and signaling pathways that are modulated by the compound. This comprehensive data can be integrated to construct network models of the compound's biological effects, facilitating a deeper understanding of its therapeutic potential.

Table 2: Omics Technologies in this compound Research

Omics TechnologyApplicationPotential Insights
Genomics-Identification of genetic variations influencing response
ProteomicsProtein expression profilingElucidation of signaling pathways and drug targets
MetabolomicsMetabolic profilingUnderstanding of metabolic reprogramming and biomarkers

Exploration of Novel Biological Targets and Therapeutic Avenues

While the antioxidant and anti-inflammatory properties of 3,4-dihydroxybenzoic acid derivatives are well-documented, future research should aim to identify novel biological targets for this compound. The structural similarity to protocatechuic acid, which has shown promise in the context of neurodegenerative diseases, suggests that this compound could be a valuable candidate for neuroprotective therapies. nih.govmdpi.com

Furthermore, the potential of related compounds to inhibit specific enzymes, such as sn-glycerol-3-phosphate oxidase in Trypanosoma brucei brucei, opens up possibilities for the development of novel antimicrobial agents. nih.gov The exploration of its effects on other potential targets, such as glutaminyl cyclases, which are implicated in various diseases, could also unveil new therapeutic applications. nih.gov A systematic screening of this compound against a panel of biological targets will be essential for uncovering its full therapeutic potential.

Integration of Advanced Analytical Platforms for Comprehensive Characterization in Complex Biological Systems

The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will play a pivotal role in this endeavor. nih.govnih.gov The development and validation of robust LC-MS/MS methods will be necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.netmdpi.com

These analytical techniques will also be instrumental in characterizing the compound's interactions with biological macromolecules and in identifying its metabolic fate. A thorough understanding of its behavior in biological systems is a prerequisite for its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Methylbutyl 3,4-dihydroxybenzoate in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its high sensitivity and specificity. For example, studies on structurally similar compounds like methyl 3,4-dihydroxybenzoate (MDHB) utilized LC-MS/MS to determine pharmacokinetics and tissue distribution in murine models .
  • Validation : Ensure calibration curves cover expected concentration ranges, and validate recovery rates using spiked biological samples.

Q. Which enzymatic assays are suitable for studying the metabolic degradation of this compound in microbial systems?

  • Experimental Design :

Enzyme Induction : Grow microbial cultures (e.g., Candida parapsilosis) with the compound as the sole carbon source to induce relevant enzymes .

Activity Assays : Use the Bradford protein assay to quantify enzyme concentrations during purification steps .

Chromatography : Employ anion-exchange chromatography to separate enzymes like hydroxylases or decarboxylases, followed by NAD(P)H-dependent activity assays to monitor substrate conversion .

Q. What synthetic routes are reported for 3,4-dihydroxybenzoate derivatives, and how can they be adapted for this compound?

  • Synthesis Strategies :

  • Esterification : React 3,4-dihydroxybenzoic acid with 3-methylbutanol using a coupling agent (e.g., DCC/DMAP) under anhydrous conditions.
  • Purification : Use recrystallization or preparative HPLC to isolate the product.
    • Validation : Confirm purity via NMR and high-resolution mass spectrometry (HRMS), referencing methods for ethyl 3,4-dihydroxybenzoate synthesis .

Advanced Research Questions

Q. How does the structural modification (e.g., 3-methylbutyl ester group) influence the compound’s interaction with antioxidant pathways like Nrf2 or hypoxia-inducible factors (HIF)?

  • Mechanistic Studies :

  • Nrf2 Activation : Use luciferase reporter assays in cell lines (e.g., SH-SY5Y) to measure Nrf2-dependent antioxidant response element (ARE) activation. Compare with methyl 3,4-dihydroxybenzoate, which enhances oxidative stress resistance via daf-2/daf-16 pathways in C. elegans .
  • HIF Modulation : Test HIF-1α stabilization under hypoxic conditions using Western blotting. Ethyl 3,4-dihydroxybenzoate analogs are known PHD inhibitors, suggesting similar methods apply .

Q. What conflicting data exist regarding microbial degradation pathways of 3,4-dihydroxybenzoate derivatives, and how can these discrepancies be resolved?

  • Case Study :

  • C. parapsilosis degrades 3,4-dihydroxybenzoate via 1,2,4-trihydroxybenzene, while Rhodotorula rubra employs intradiol cleavage .
    • Resolution Strategies :

Enzyme Profiling : Compare substrate specificity of purified hydroxylases/decarboxylases across species.

Metabolite Tracing : Use 13^{13}C-labeled compounds to track carbon flow in degradation pathways.

Q. What in vitro models are appropriate for evaluating the neuroprotective effects of this compound?

  • Model Systems :

  • Oxidative Stress : Expose primary cortical neurons or RGC-5 retinal cells to H2_2O2_2 or tert-butyl hydroperoxide (TBHP), measuring apoptosis via TUNEL assays or caspase-3 activation .
  • Mitochondrial Function : Assess mitochondrial membrane potential (ΔΨm) using JC-1 staining, as done for MDHB in Aβ-induced neurotoxicity studies .

Methodological Notes

  • Data Contradiction Analysis : When comparing metabolic pathways across studies, account for species-specific enzyme induction and growth conditions (e.g., aerobic vs. microaerophilic) .
  • Advanced Quantification : For tissue distribution studies, validate extraction protocols (e.g., protein precipitation with acetonitrile) to minimize matrix effects in LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.